

# Application Notes and Protocols for Flipper-TR®

## Experiments in Plant Cells

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### Compound of Interest

Compound Name: *Flipper-TR 5*

Cat. No.: *B12377110*

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## Introduction

The plasma membrane is a crucial interface between the plant cell and its environment, playing a vital role in sensing and responding to mechanical stresses such as turgor pressure, osmotic shock, and physical forces. Membrane tension is a key biophysical parameter that governs many cellular processes, including cell expansion, division, and signaling. Flipper-TR® is a fluorescent membrane tension probe that allows for the quantitative measurement of membrane tension in living cells.[1] This probe's fluorescence lifetime is sensitive to the lipid packing of the cell membrane; a higher membrane tension leads to a more ordered lipid environment and a longer fluorescence lifetime.[2][3] These application notes provide detailed protocols for performing Flipper-TR® experiments on plant cells, enabling researchers to investigate the dynamics of membrane tension in various physiological and pathological contexts.

## Principle of Flipper-TR®

Flipper-TR® is a mechanosensitive fluorescent probe composed of two twisted dithienothiophene moieties.[1] When inserted into a lipid bilayer, the probe's conformation, and consequently its fluorescence lifetime, is influenced by the lateral pressure exerted by the surrounding lipids.[4] Increased membrane tension leads to a planarization of the Flipper-TR® molecule, resulting in an increase in its fluorescence lifetime.[2] This relationship allows for the

quantification of relative changes in membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).[4]

## Data Presentation

The following tables summarize representative quantitative data obtained from Flipper-TR® experiments on plant cells.

Table 1: Photophysical Properties of Flipper-TR®

Property	Value	Reference
Excitation Wavelength ( $\lambda_{ex}$ )	488 nm	[1]
Emission Wavelength ( $\lambda_{em}$ )	575 - 625 nm	[1]
Fluorescence Lifetime Range	2.8 - 7 ns	[1]

Table 2: Representative Flipper-TR® Fluorescence Lifetimes in *Arabidopsis thaliana* Root Cells under Osmotic Stress

Condition	Osmolarity	Expected Change in Membrane Tension	Representative Fluorescence Lifetime ( $\tau$ )
Isotonic	~200 mOsm	Baseline	~4.5 ns
Hypotonic (e.g., water)	<200 mOsm	Increase	~5.5 ns
Hypertonic (e.g., 400 mM Mannitol)	>200 mOsm	Decrease	~3.5 ns

Note: The fluorescence lifetime values are representative and can vary depending on the specific cell type, developmental stage, and imaging conditions. Calibration is recommended for each experimental system.

## Experimental Protocols

## Protocol 1: Flipper-TR® Staining of Whole Arabidopsis thaliana Roots and Leaves

This protocol describes the staining of intact plant tissues with Flipper-TR® for the analysis of membrane tension in situ.

### Materials:

- Flipper-TR® probe (Spirochrome, SC020)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Arabidopsis thaliana seedlings (5-7 days old)
- Plant Imaging Buffer (PIB): 10 mM MES-KOH (pH 5.8), 10 mM KCl, 1 mM CaCl<sub>2</sub>
- Microscope slides and coverslips
- Forceps

### Procedure:

- Preparation of Flipper-TR® Stock Solution:
  - Dissolve the content of one vial of Flipper-TR® (50 nmol) in 50 µL of anhydrous DMSO to obtain a 1 mM stock solution.
  - Store the stock solution at -20°C, protected from light and moisture.
- Plant Material Preparation:
  - Gently remove Arabidopsis seedlings from the growth medium.
  - For root imaging, carefully place the whole seedling in a small petri dish containing PIB.
  - For leaf imaging, excise a young leaf and place it in a drop of PIB on a microscope slide.
- Staining:

- Prepare a 1  $\mu$ M Flipper-TR® staining solution by diluting the 1 mM stock solution 1:1000 in PIB.
- For roots, replace the PIB in the petri dish with the staining solution and incubate for 15-30 minutes at room temperature in the dark.
- For leaves, apply the staining solution to the leaf on the microscope slide and cover with a coverslip. Incubate for 15-30 minutes at room temperature in the dark.
- Washing (Optional):
  - To reduce background fluorescence, you can briefly wash the stained tissue with fresh PIB before imaging.
- Mounting and Imaging:
  - For roots, mount the seedling in a drop of fresh PIB on a microscope slide and cover with a coverslip.
  - Image the samples immediately using a confocal microscope equipped with a FLIM module.
  - Use a 488 nm laser for excitation and collect the emission between 575 and 625 nm.

## Protocol 2: Flipper-TR® Staining of Arabidopsis thaliana Protoplasts

This protocol is adapted for single-cell analysis of membrane tension in protoplasts, which lack the cell wall.

### Materials:

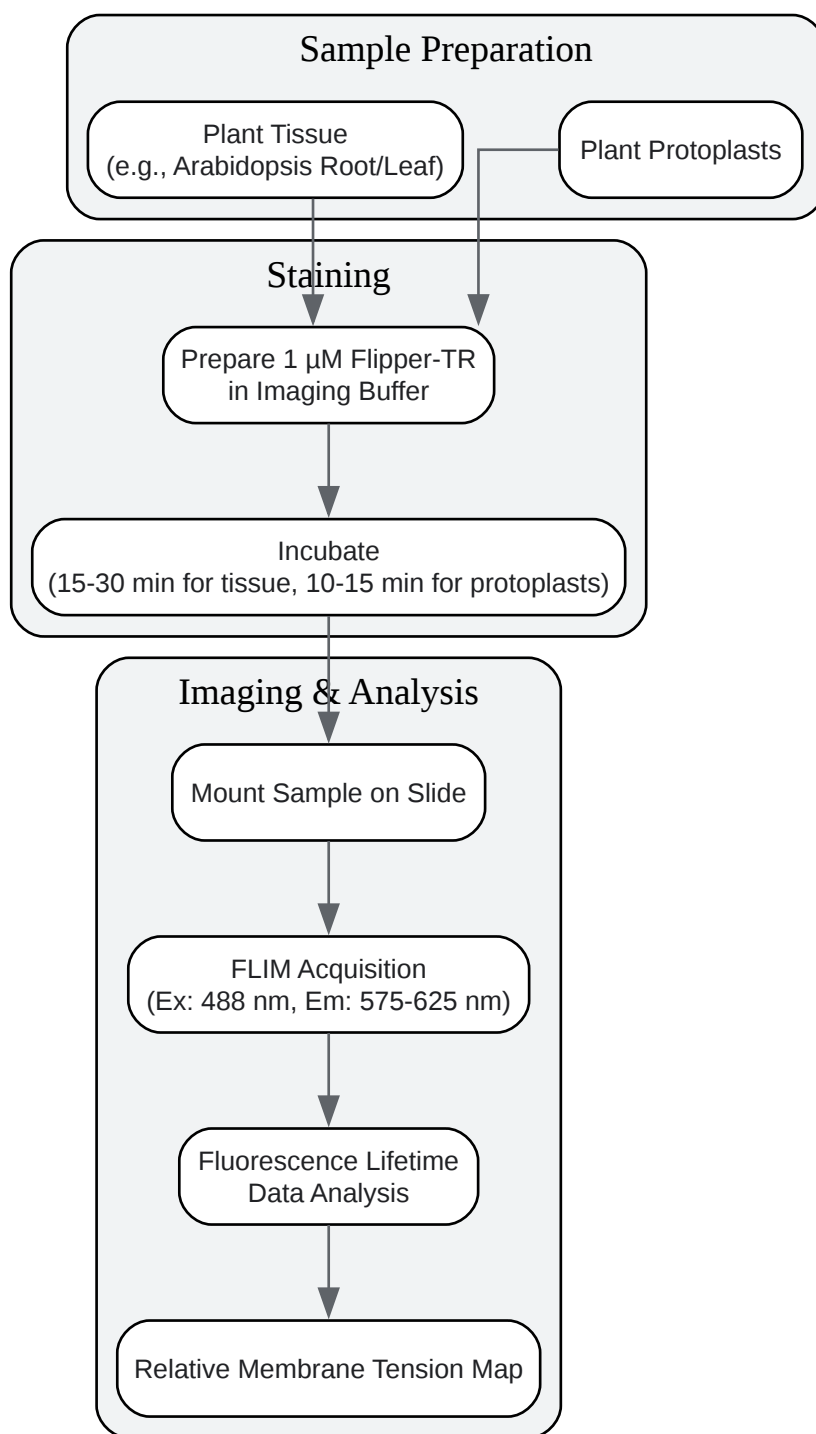
- Arabidopsis thaliana cell suspension culture or leaf tissue
- Enzyme Solution: 1% (w/v) Cellulase R-10, 0.25% (w/v) Macerozyme R-10 in Protoplast Isolation Buffer (PIB, see above, supplemented with 400 mM Mannitol)
- W5 Solution: 154 mM NaCl, 125 mM CaCl<sub>2</sub>, 5 mM KCl, 2 mM MES-KOH (pH 5.7)

- Flipper-TR® staining solution (1  $\mu$ M in W5 solution with 400 mM Mannitol)

#### Procedure:

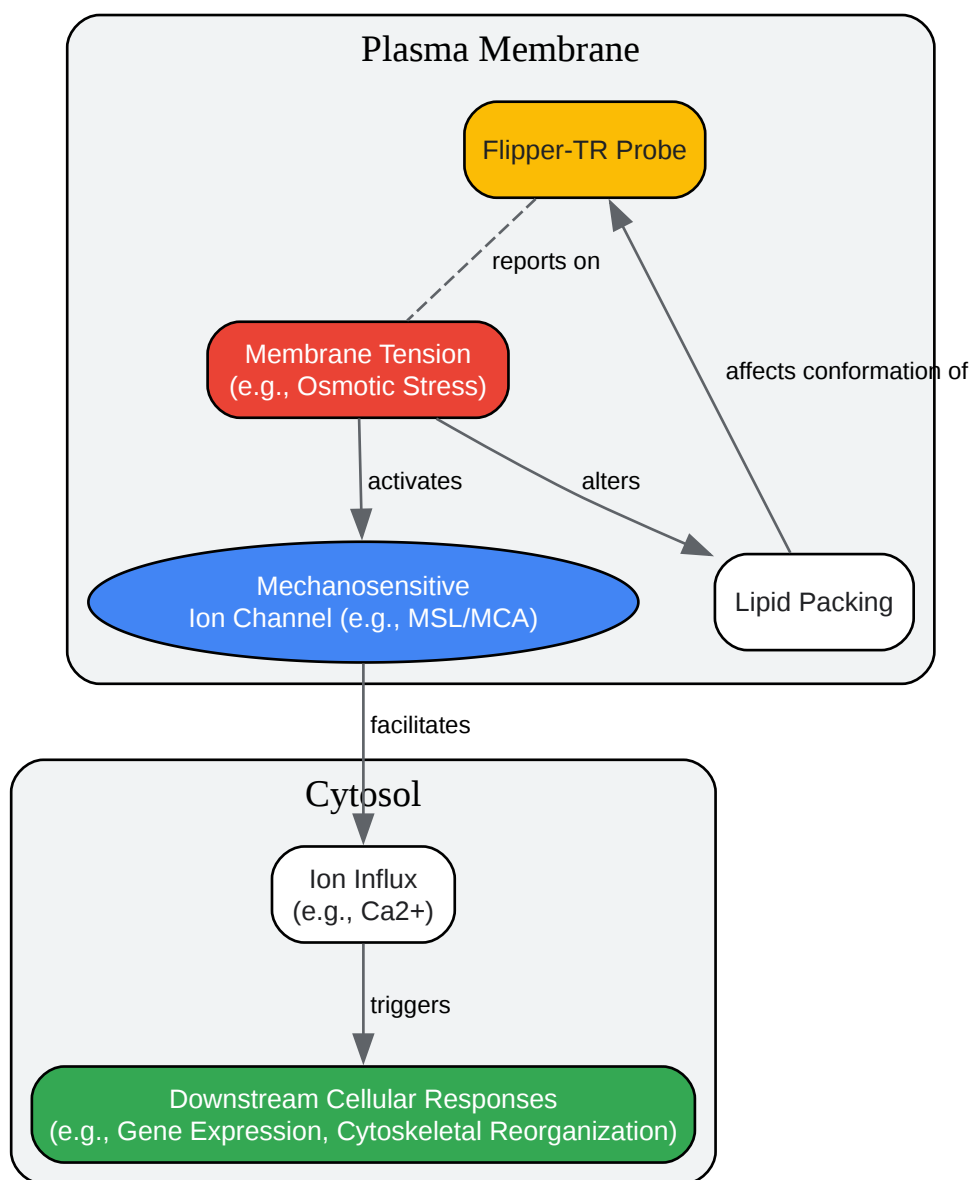
- Protoplast Isolation:
  - Incubate the plant material in the enzyme solution for 3-4 hours with gentle shaking (50 rpm) in the dark.
  - Filter the protoplast suspension through a 100  $\mu$ m nylon mesh to remove undigested tissue.
  - Pellet the protoplasts by centrifugation at 100 x g for 5 minutes.
  - Gently resuspend the protoplasts in W5 solution.
- Staining:
  - Pellet the protoplasts again and resuspend them in the 1  $\mu$ M Flipper-TR® staining solution.
  - Incubate for 10-15 minutes at room temperature in the dark.
- Washing:
  - Pellet the stained protoplasts and resuspend them in fresh W5 solution containing 400 mM Mannitol.
- Imaging:
  - Transfer a small volume of the protoplast suspension to a microscope slide.
  - Image immediately using a confocal microscope with a FLIM module as described in Protocol 1.

## Mandatory Visualizations



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Caption: Experimental workflow for Flipper-TR® experiments in plant cells.



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Caption: Plausible mechanosensitive signaling pathway in a plant cell.

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